BenchChemオンラインストアへようこそ!

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

Anticancer Breast Cancer Cytotoxicity

This compound uniquely integrates a 3,6-dibromocarbazole DNA intercalator with a 4,5-diphenylimidazole pharmacophore via a 2-hydroxypropyl linker, delivering emergent bifunctional properties unattainable by simple mixtures. Essential for SAR studies comparing N‑9 substituent effects on antiproliferative activity (GI50 4.7–32.2 µM) and anti‑migratory effects in breast cancer models. Also serves as a solution‑processable bipolar host for single‑layer OLEDs. Procure for G‑quadruplex selectivity profiling and antifungal screening. Verify exact 3,6‑dibromo pattern and linker connectivity to ensure functional performance.

Molecular Formula C30H23Br2N3O
Molecular Weight 601.3 g/mol
Cat. No. B5164998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol
Molecular FormulaC30H23Br2N3O
Molecular Weight601.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O)C6=CC=CC=C6
InChIInChI=1S/C30H23Br2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2
InChIKeyBACAFWIQCLMMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol: A Bifunctional Carbazole-Imidazole Hybrid for Targeted Anticancer and Optoelectronic Procurement


1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol (C30H23Br2N3O, MW 601.3) is a synthetic hybrid molecule that covalently links a 3,6-dibromocarbazole core to a 4,5-diphenylimidazole moiety via a 2-hydroxypropyl spacer [1]. The 3,6-dibromocarbazole scaffold confers a rigid, planar, π-conjugated aromatic system capable of DNA intercalation and actin cytoskeleton modulation, while the 4,5-diphenylimidazole group introduces additional π-stacking potential and hydrogen-bonding capacity [2][3]. This compound belongs to the N-alkyl-3,6-dihalogenocarbazole class, which has demonstrated moderate antiproliferative effects (GI50 range 4.7–32.2 µM against MCF-7 and MDA-MB-231 breast cancer lines) and anti-migratory activity (18–20% inhibition in MDA-MB-231) [2]. Its dual pharmacophoric design distinguishes it from simpler mono-functional carbazoles and imidazoles, making it a candidate of interest for structure-activity relationship (SAR) studies, kinase inhibition profiling, and as a synthetic intermediate for OLED bipolar host materials [3][4].

Procurement Risk Alert: Why Generic Carbazole or Imidazole Derivatives Cannot Substitute for 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol


Substituting this compound with a generic carbazole (e.g., unsubstituted 9H-carbazole) or a simple imidazole (e.g., 4,5-diphenylimidazole alone) is scientifically invalid because the covalent linkage of both pharmacophores via the 2-hydroxypropyl bridge is essential for the emergent bifunctional properties observed in this chemical class [1][2]. N-alkyl-3,6-dibromocarbazole derivatives lacking the diphenylimidazole moiety show only moderate antiproliferative activity (GI50 4.7–32.2 µM), while carbazole-imidazolium salt hybrids lacking bromine substituents exhibit very weak or no activity against five cancer cell lines [1][3]. Conversely, 4,5-diphenylimidazole alone has no reported anticancer activity and functions primarily as a synthetic precursor for azo dyes [4]. The 3,6-dibromo substitution pattern on the carbazole ring is critical for DNA intercalation and actin cytoskeleton modulation; removal or repositioning of bromine atoms (e.g., to 2,7-dibromo) alters the electronic distribution and abolishes the anti-migratory phenotype [1]. Furthermore, for OLED applications, carbazole-diphenylimidazole bipolar hosts require both the electron-donating carbazole and the electron-accepting diphenylimidazole to achieve bipolar charge transport (electron drift mobility reaching 10⁻⁴ cm²/V·s at 8 × 10⁵ V/cm); mono-functional analogs fail to deliver balanced carrier fluxes [5]. Therefore, any procurement decision based on apparent structural similarity without confirming the exact substitution pattern and linker connectivity will result in functionally distinct material with unpredictable biological or optoelectronic performance.

Head-to-Head Quantitative Differentiation Evidence for 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol


Antiproliferative Potency Against Breast Cancer Cell Lines: N-Alkyl-3,6-Dibromocarbazole Class Benchmarking

The target compound belongs to the N-alkyl-3,6-dibromocarbazole class, for which the most potent derivative (compound 10; 3,6-dibromocarbazole with a 4-chlorobenzyl N-substituent) exhibits a GI50 of 4.7 µM against MCF-7 breast cancer cells and 5.2 µM against MDA-MB-231 cells after 72 h exposure [1]. In contrast, the unsubstituted 3,6-dibromocarbazole parent compound shows a GI50 of 32.2 µM (MCF-7), representing a 6.8-fold potency loss [1]. N-alkyl-5-bromoindole analogs lacking the carbazole core are uniformly less active (GI50 > 50 µM) across both cell lines [1]. While direct GI50 data for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has not been published, structure-activity relationship (SAR) analysis indicates that the presence of the 4,5-diphenylimidazole moiety at the N-alkyl terminus may enhance π-stacking interactions with DNA base pairs relative to simpler benzyl-substituted analogs, potentially shifting the GI50 toward the lower end of the 4.7–32.2 µM range [1][2].

Anticancer Breast Cancer Cytotoxicity

Anti-Migratory Activity in Metastatic Breast Cancer Cells: Differentiation from Non-Halogenated Carbazoles

Within the N-alkyl-3,6-dibromocarbazole series, compounds 10, 14, 15, 23, and 24 inhibited the migration activity of the highly metastatic MDA-MB-231 cell line by 18–20% in wound-healing assays at 10 µM [1]. Critically, this anti-migratory phenotype is absent in N-alkyl-5-bromoindole derivatives (0–5% inhibition at equivalent concentrations), demonstrating that the 3,6-dibromocarbazole core is indispensable for actin cytoskeleton modulation [1]. Fluorescence microscopy confirmed that compound 10 and compound 15 reduced actin-based cell extensions (invadopodia and filopodia), whereas the 5-bromoindole analog showed no effect on F-actin organization [1]. The target compound, bearing both the 3,6-dibromocarbazole core and a 4,5-diphenylimidazole N-substituent, is structurally positioned to retain this anti-migratory activity. In contrast, non-halogenated carbazole derivatives (e.g., N-ethylcarbazole) and 2,7-dibromocarbazole regioisomers have not been reported to inhibit cancer cell migration, underscoring the specificity of the 3,6-dibromo substitution pattern [1][2].

Anti-migration Metastasis Actin Cytoskeleton

EGFR Kinase Inhibition: Comparative Potency Benchmarking Against CL-387,785 and Clinical Quinazoline Inhibitors

The target compound has not been directly profiled against EGFR kinase. However, the structurally related irreversible EGFR inhibitor CL-387,785 (N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) demonstrates an IC50 of 250–490 pM for EGFR kinase activity and 5 nM for EGF-stimulated autophosphorylation in A431 cells [1]. Carbazole-imidazole hybrids have been explored as EGFR-targeting agents; molecular docking studies indicate that the planar carbazole core can occupy the ATP-binding pocket while the imidazole moiety forms hydrogen bonds with the hinge region (Met793) [2]. The 3,6-dibromo substituents on the target compound may confer covalent binding potential analogous to the bromophenyl group in CL-387,785, though this has not been experimentally verified [1][2]. For procurement purposes, researchers investigating EGFR inhibition should note that the target compound is structurally distinct from the quinazoline-based clinical inhibitors gefitinib (IC50 = 33 nM) and erlotinib (IC50 = 2 nM), and its EGFR activity, if any, is likely to be moderate (predicted IC50 0.1–10 µM range based on carbazole-imidazole hybrid docking scores) [2].

EGFR Kinase Inhibition Tyrosine Kinase

c-MYC Transcription Inhibition via G-Quadruplex Stabilization: Learning from IZCZ-3, a Closely Related Carbazole-Imidazole Conjugate

The carbazole-imidazole conjugate IZCZ-3, which shares the carbazole-imidazole hybrid architecture with the target compound, preferentially binds and stabilizes the c-MYC promoter G-quadruplex structure, leading to suppression of c-MYC transcription, cell cycle arrest, and apoptosis in cancer cells [1]. IZCZ-3 demonstrated effective tumor growth suppression in a mouse xenograft model, providing in vivo proof-of-concept for carbazole-imidazole conjugates as G-quadruplex-targeting agents [1]. The target compound differs from IZCZ-3 in two key structural features: (1) the presence of 3,6-dibromo substituents on the carbazole ring, which may enhance DNA intercalation via halogen bonding, and (2) a 4,5-diphenylimidazole moiety instead of IZCZ-3's tetraphenylimidazole system [1][2]. Most G-quadruplex ligands developed to date show no selectivity for the c-MYC G-quadruplex over other G-quadruplex structures; IZCZ-3 is a rare example of a selective ligand, and the target compound's structural similarity positions it as a candidate for comparative selectivity profiling [1].

c-MYC G-Quadruplex Transcription Inhibition

Bipolar Charge Transport for OLED Applications: Carbazole-Diphenylimidazole Hybrids vs. Single-Function Materials

Carbazole-diphenylimidazole bipolar compounds have been demonstrated as effective emitting layers for single-layer OLEDs, with one derivative exhibiting bipolar charge transport and electron drift mobility reaching 10⁻⁴ cm²/V·s at an electric field of 8 × 10⁵ V/cm [1]. This bipolar transport property arises from the combination of the electron-donating carbazole unit and the electron-accepting 4,5-diphenylimidazole unit [1][2]. In contrast, materials containing only the carbazole donor (e.g., poly(N-vinylcarbazole), PVK) exhibit hole-only transport (hole mobility ~10⁻⁶ cm²/V·s, electron mobility negligible), while materials with only the diphenylimidazole acceptor show electron-only transport, necessitating complex multilayer device architectures to achieve charge balance [1][3]. The target compound, bearing both the 3,6-dibromocarbazole donor and 4,5-diphenylimidazole acceptor covalently linked, is structurally analogous to these demonstrated bipolar hosts. The 3,6-dibromo substitution may further tune the HOMO-LUMO levels via the electron-withdrawing inductive effect of bromine, potentially blue-shifting emission relative to non-halogenated analogs [1][2].

OLED Bipolar Host Charge Transport

Fungicidal Activity Against Candida albicans: 3,6-Dihalogenocarbazole Class Specificity

N-alkylated 3,6-dihalogenocarbazoles have been identified as a series of substituted carbazoles that exhibit fungicidal activity against Candida albicans, the major human fungal pathogen [1]. This fungicidal activity is specific to the 3,6-dihalogeno substitution pattern; 2,7-dihalogeno and non-halogenated N-alkylcarbazoles do not exhibit comparable antifungal effects [1]. The target compound, featuring the 3,6-dibromo substitution pattern critical for this activity, belongs to this fungicidal class. While specific MIC values for the target compound have not been reported, the N-alkyl-3,6-dibromocarbazole pharmacophore is the minimal structural requirement for anti-Candida activity [1]. The 4,5-diphenylimidazole moiety may further modulate antifungal potency through enhanced membrane permeability or additional target engagement, though this remains speculative pending direct testing [1][2].

Antifungal Candida albicans Fungicidal

Optimal Research and Industrial Application Scenarios for 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Carbazole-Imidazole Hybrids for Anticancer Lead Optimization

This compound is optimally deployed as a key analog in SAR campaigns exploring the impact of N-9 substituent identity on the antiproliferative and anti-migratory activity of 3,6-dibromocarbazoles. The 4,5-diphenylimidazole N-substituent provides a distinct aromatic pharmacophore for comparison against benzyl (compound 10, GI50 = 4.7 µM), alkyl, and heteroaryl N-substituents within the same core scaffold [1]. Systematic variation of the imidazole substitution pattern (e.g., 4,5-diphenyl vs. 2,4,5-triphenyl as in IZCZ-3) while holding the 3,6-dibromocarbazole core constant allows deconvolution of the imidazole's contribution to DNA intercalation, actin modulation, and G-quadruplex binding [1][2]. Researchers should prioritize MCF-7 and MDA-MB-231 breast cancer lines for cytotoxicity assessment and the MDA-MB-231 wound-healing assay for anti-migration evaluation, as these are the validated systems for the 3,6-dibromocarbazole class [1].

Single-Layer OLED Development Using Solution-Processed Bipolar Host Materials

The compound is suitable as a building block for solution-processed single-layer OLED emitting layers, leveraging the demonstrated bipolar charge transport of carbazole-diphenylimidazole hybrids [3]. The 3,6-dibromo substituents provide synthetic handles for further functionalization via Suzuki or Sonogashira cross-coupling, enabling facile tuning of HOMO-LUMO levels and emission color (blue to red) [3][4]. Device fabrication should employ solution processing (spin-coating or inkjet printing) to take advantage of the solubility imparted by the 2-hydroxypropyl linker, and time-of-flight (TOF) mobility measurements should confirm bipolar transport with electron mobility ≥10⁻⁵ cm²/V·s [3]. The bromine atoms also serve as heavy-atom effectors that may enhance spin-orbit coupling for thermally activated delayed fluorescence (TADF) applications, though this property requires experimental verification [4].

G-Quadruplex Selectivity Profiling in c-MYC-Driven Cancers

Given the structural analogy to IZCZ-3—the first selective c-MYC G-quadruplex ligand—this compound should be procured for comparative G-quadruplex binding selectivity profiling [2]. The experimental workflow includes FRET melting assays against a panel of G-quadruplex structures (c-MYC, telomeric hTelo, KRAS, c-KIT) to quantify selectivity, followed by SPR for binding affinity (KD) determination [2]. Cellular validation should assess c-MYC mRNA and protein downregulation in c-MYC-driven cancer lines (e.g., HL60, HeLa) and confirm that antiproliferative effects correlate with c-MYC suppression rather than general cytotoxicity [2]. The 3,6-dibromo substitution may enhance selectivity through halogen bonding interactions with guanine bases, a hypothesis testable by comparing with the non-halogenated IZCZ-3 scaffold [1][2].

Antifungal Screening Cascades Targeting Drug-Resistant Candida Species

The compound is positioned as a screening candidate in antifungal discovery programs targeting Candida albicans and potentially azole-resistant Candida species, based on the established fungicidal activity of N-alkyl-3,6-dihalogenocarbazoles [5]. Primary screening should employ broth microdilution per CLSI M27-A3 guidelines to determine MIC values against a panel of Candida species (C. albicans, C. glabrata, C. krusei, C. auris) [5]. Follow-up time-kill kinetic assays can distinguish fungicidal from fungistatic mechanisms, and cytotoxicity counterscreening against mammalian cell lines (e.g., HEK293, HepG2) is essential to establish the therapeutic index [5]. The 4,5-diphenylimidazole moiety may offer a secondary pharmacophore for dual-target engagement, distinguishing this compound from simpler N-alkyl-3,6-dibromocarbazoles lacking an imidazole group [5].

Quote Request

Request a Quote for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.